Acetylacetone barium

説明

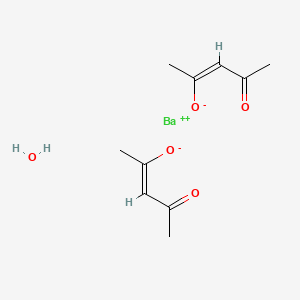

Acetylacetone Barium (Ba(acac)2) is a coordination complex consisting of barium cations (Ba2+) and acetylacetonate anions (acac-). Acetylacetone is an organic compound that exists in two tautomeric forms which are rapidly inter-convertible . Typically both oxygen atoms bind to the metal to form a six-membered chelate ring .

Synthesis Analysis

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible .

Molecular Structure Analysis

The molecular structure of acetylacetone and its complexes with different elements have been the subject of vast number of investigations for more than two decades . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom, allows a tautomeric equilibrium of the keto and enol forms, which is the most important feature of β-diketones, since it is the enolate anion which forms complexes with metals .

Chemical Reactions Analysis

Metal enolates are widely used as building blocks in modern organic synthesis . A thorough understanding of their structure and reactivity is important, particularly since many of these compounds exist as aggregates in solution and in the solid state .

Physical and Chemical Properties Analysis

Acetylacetone is a colorless or yellow colored liquid. It is less dense than water and its vapors are heavier than air . It is used as a solvent in paints and varnishes .

作用機序

Target of Action

Acetylacetone barium, like other metal acetylacetonates, primarily targets transition metals . The ligand acetylacetonate, often abbreviated as “acac”, is a β-diketone that forms coordination complexes with metal ions . These complexes are widely used as building blocks in modern organic synthesis .

Mode of Action

The binding of acetylacetone to metal can take place in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes . Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring . This interaction results in the formation of metal enolate complexes, which have played a significant role in various catalyzed reactions .

Biochemical Pathways

The biosynthetic pathway of acetylacetone was constructed by reversing its biodegradation route . Acetylacetone was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii . This process affects the biochemical pathways involved in the synthesis of acetylacetone and its derivatives.

Pharmacokinetics

The synthesis of nanometric-sized barium titanate powders using acetylacetone as a chelating agent has been reported . This process, which occurs in a strong alkaline solution (pH > 13) through the sol-precipitation method, may provide some insights into the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a precursor for nanoparticle research, polymer science, and catalysis . For instance, acetylacetone boosts the photocatalytic activity of metal–organic frameworks (MOFs) by altering the electron density of the metal center, leading to the creation of a significant amount of oxygen defects . This alteration results in a reduction in the recombination of charge carriers and thus a better charge separation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction rate of forming powder at a higher temperature (such as 100°C) and more water content is rapid, and the particle size formed is finer . Conversely, at lower temperature (40°C) and less water content, the reaction rate is slow and the particle size of the powder is larger . Therefore, the environment plays a crucial role in determining the effectiveness of this compound’s action.

Safety and Hazards

将来の方向性

Metal enolates may be promising for future investigation; new types of reactions or new selectivity might be created . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

生化学分析

Biochemical Properties

The biochemical properties of Acetylacetone Barium are largely influenced by its parent compound, acetylacetone. The biosynthetic pathway of acetylacetone was constructed by reversing its biodegradation route, and the acetylacetone was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii .

Molecular Mechanism

The parent compound acetylacetone is known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Metabolic Pathways

Acetylacetone is known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.

特性

IUPAC Name |

barium(2+);4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRVTHFPMWHAEG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952800 | |

| Record name | Barium 4-oxopent-2-en-2-olate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304695-31-6 | |

| Record name | Barium 4-oxopent-2-en-2-olate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

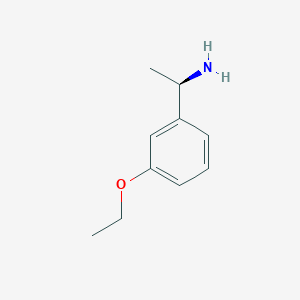

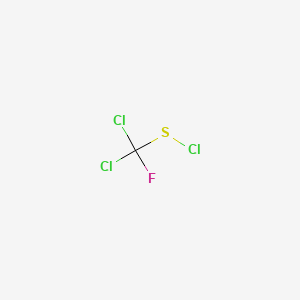

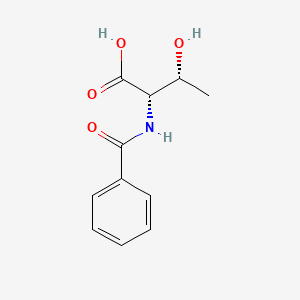

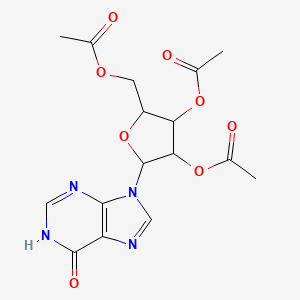

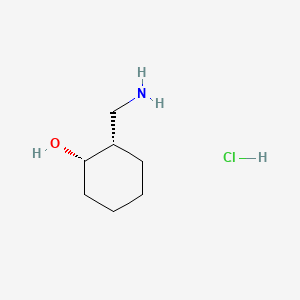

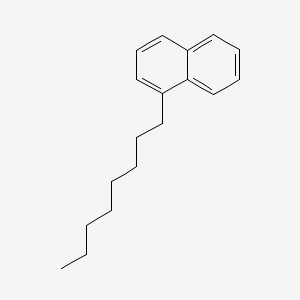

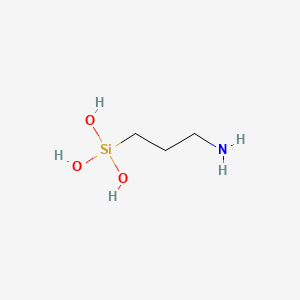

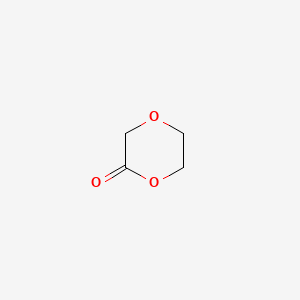

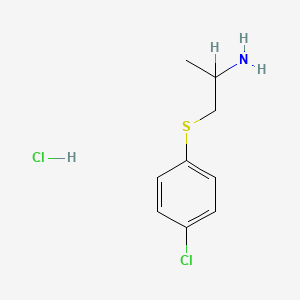

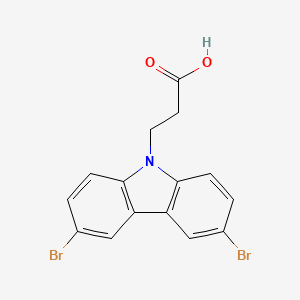

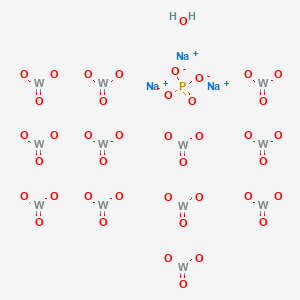

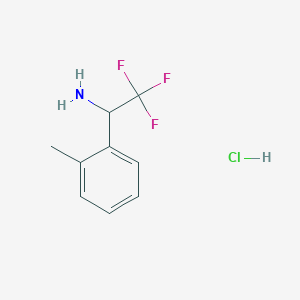

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。